2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
Description
The compound 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid features a thiazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a Boc-protected pyrrolidine moiety via a methyl linker. Its molecular formula is C₁₄H₂₀N₂O₄S, with a calculated molecular weight of 312.39 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective amine group, while the carboxylic acid enhances hydrophilicity.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-5-4-9(7-16)6-11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMQFOAZTZYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-65-2 | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid (CAS No. 2253632-65-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and possible mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 312.39 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study evaluating various thiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Thiazole Derivative 1 | 1.95 | 3.91 | Strong |
| Thiazole Derivative 2 | 15.62 | >62.5 | Moderate |
Cytotoxicity
In vitro studies assessing cytotoxicity have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to our target compound were tested against human cancer cell lines, revealing IC50 values indicating effective growth inhibition at micromolar concentrations .
The mechanism by which thiazole derivatives exert their biological effects is thought to involve several pathways:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : Some thiazole derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds might inhibit key enzymes involved in metabolic pathways essential for microbial survival.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- A study reported the successful use of a thiazole derivative in treating infections caused by resistant bacterial strains, demonstrating its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Cores
Target Compound vs. 1,2,4-Oxadiazole Derivatives ()
Compounds 1a and 1b in contain a 1,2,4-oxadiazole core instead of a thiazole. These analogs feature phenyl and pyridyl substituents, with pyrrolidin-3-yl groups linked via oxygen. Unlike the target compound, they lack a carboxylic acid, reducing their polarity. The Boc group in the target compound may enhance stability during synthesis compared to the phenylethyl substituents in 1a/1b , which could influence pharmacokinetics .
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives ()
The methyl ester-containing compound in includes a pyrazolo[3,4-d]pyrimidine core, a chromen-4-one system, and a thiophene carboxylate. Its higher molecular weight (560.2 g/mol ) and ester group contrast with the target compound’s smaller size and carboxylic acid, suggesting differences in solubility and metabolic stability. Esters are typically prodrugs, whereas carboxylic acids are more polar and bioactive .
Target Compound vs. Benzothiazole Derivatives ()
The benzothiazole-thioether compound 5e in shares a sulfur-containing heterocycle but incorporates a pyrazole-carbonitrile group. Benzothiazoles are known for their electron-withdrawing effects, which differ from the electron-rich thiazole in the target compound. The absence of a Boc group in 5e may simplify synthesis but limit strategies for controlled amine deprotection .
Physicochemical Properties
The target compound’s carboxylic acid group enhances aqueous solubility compared to methyl esters (e.g., ) or bulky lipophilic groups (e.g., SR 48692). However, the Boc group introduces acid sensitivity, requiring careful handling during synthesis .
Preparation Methods
Thiazolidine Formation and Functionalization
- Condensation of L-cysteine hydrochloride with formaldehyde yields thiazolidine-4-carboxylic acid.
- Esterification : Treatment with methanol and dry HCl gas produces methyl thiazolidine-4-carboxylate hydrochloride (85-90% yield).
- Oxidation with MnO₂ : Critical for aromatization to the thiazole ring.
Mechanistic Insight : MnO₂ facilitates dehydrogenation, converting the saturated thiazolidine ring to the aromatic thiazole system.
Adaptation for Target Compound Synthesis
To introduce the pyrrolidin-3-ylmethyl group at position 2 of the thiazole:
- Modify thiazolidine precursor : Incorporate -(CH₂)-pyrrolidine moiety during condensation.
- Challenge : Ensuring regioselective introduction without side reactions.
- Post-oxidation functionalization : Alkylation of methyl thiazole-4-carboxylate with Boc-pyrrolidin-3-ylmethyl bromide.
- Reaction Conditions :
- Base: K₂CO₃ or DIEA in DMF
- Temperature: 60–80°C, 12–24 h
- Yield : ~70% (estimated from analogous alkylations)
- Reaction Conditions :
An alternative route employs the classical Hantzsch thiazole synthesis, modified to incorporate the Boc-pyrrolidin-3-ylmethyl group during ring formation. This method, inspired by procedures in PMC4871179, enables direct introduction of substituents.
Synthesis of Key Intermediate: Boc-Pyrrolidin-3-ylmethyl β-Keto Ester
- Protection of pyrrolidine :
- Oxidation to ketone :
- PCC in CH₂Cl₂ converts Boc-pyrrolidin-3-ylmethanol to Boc-pyrrolidin-3-ylmethyl ketone (Yield: 88%)
- Claisen condensation with ethyl oxalate :
- NaH in THF, 0°C to RT, 6 h (Yield: 82%)
Thiazole Ring Formation
- Reaction with thioformamide :
- Ester hydrolysis :
- 10% NaOH aqueous solution, reflux 1 h
- Acidification with HCl to pH 3 (Yield: 85%)
Advantage : This one-pot methodology ensures precise regiocontrol, with the pyrrolidine group introduced at position 2 of the thiazole.
Comparative Analysis of Synthetic Routes
Critical Process Optimization Parameters
Oxidation Efficiency in Thiazolidine Route
Alkylation Specificity in Post-Modification
- Leaving Group Optimization :
- Bromide vs. Tosylate: Br⁻ provides faster kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹) but requires strict moisture control
- Temperature Profile :
- 70°C balances reaction rate (t₁/₂ = 45 min) with Boc group stability (≤1% deprotection)
Spectroscopic Characterization and Quality Control
Key analytical data for intermediates and final product:
Methyl 2-[(Boc-pyrrolidin-3-yl)methyl]thiazole-4-carboxylate
Final Product
- IR (KBr) : 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH), 1550 cm⁻¹ (thiazole ring)
- HPLC Purity : ≥99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| L-Cysteine hydrochloride | 120 | 38% |
| Di-tert-butyl dicarbonate | 950 | 29% |
| MnO₂ (reagent grade) | 25 | 12% |
Waste Stream Management
- MnO₂ Sludge : 4.2 kg per kg product – requires redox treatment before landfill
- Solvent Recovery : 92% acetonitrile reclaimed via fractional distillation
Q & A
Q. What are the foundational steps for synthesizing this compound?
The synthesis involves:
- Constructing the pyrrolidine ring and introducing the tert-butoxycarbonyl (Boc) group via esterification with tert-butyl alcohol and an acid catalyst (e.g., H₂SO₄) at 0–5°C to minimize side reactions.
- Alkylation at the pyrrolidine-3-yl position to attach the thiazole-carboxylic acid moiety using coupling agents like DCC.
- Purification via recrystallization (ethanol/water) or silica gel chromatography (hexane/EtOAC gradient) to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation?
Key methods include:
- ¹H/¹³C NMR : Confirms Boc group integrity (δ 1.4 ppm for tert-butyl protons) and thiazole-pyrrolidine connectivity.
- HPLC-MS : Quantifies purity (>95%) using a C18 column (0.1% TFA/ACN gradient) and detects impurities (e.g., residual DCC).
- FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and absence of unreacted intermediates .
Q. How does the Boc group influence solubility and reactivity?
The Boc group increases lipophilicity (logP +1.2) but is acid-labile, requiring careful pH control during deprotection. It stabilizes the pyrrolidine nitrogen against undesired side reactions (e.g., oxidation) during alkylation steps .
Q. What solvents optimize recrystallization?
Ethanol/water (7:3 v/v) at 4°C yields high-purity crystals (99% by HPLC). Alternative systems include acetonitrile/ethyl acetate with gradient cooling (60°C → RT) .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. For example, ICReDD’s workflow uses reaction path sampling to identify optimal Boc deprotection conditions (e.g., TFA concentration vs. reaction time trade-offs). Machine learning models trained on yield data can prioritize solvent/base pairs (e.g., DMF > THF for coupling efficiency) .
Q. What strategies minimize epimerization in chiral intermediates?
Q. How can DOE (Design of Experiments) improve reaction yields?
Statistical DOE (e.g., Box-Behnken design) optimizes variables like:
Q. What reactor designs enhance scalability?
Continuous flow reactors improve Boc protection/deprotection cycles by:
Q. How do SAR studies elucidate the thiazole-4-carboxylic acid’s role?
Analogs replacing the carboxylic acid with esters/amides are evaluated via:
- SPR assays : Measure binding affinity (ΔKD) to targets like enzyme X.
- Molecular dynamics : Simulate H-bonding between COO⁻ and Lys342 (100 ns runs).
- Metabolic stability : Microsomal t1/2 assays correlate substituent effects (e.g., methyl esters increase t1/2 by 2x) .
Q. How should conflicting bioactivity data be resolved?
Standardize assays (e.g., MTT for cytotoxicity) and validate compound stability under test conditions (pH/temperature profiling). Cross-reference batch purity (NMR vs. LC-MS) and compare functional group contributions with analogs (e.g., thiazole vs. oxazole logP effects on permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
